molecular formula C9H6BrClN2 B122212 6-(Bromomethyl)-4-chloroquinazoline CAS No. 153436-68-1

6-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B122212
CAS No.: 153436-68-1
M. Wt: 257.51 g/mol
InChI Key: FUWFVMHHNPEPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-chloroquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazolines are bicyclic compounds containing nitrogen atoms, and their derivatives have been extensively studied for their potential therapeutic properties . The presence of bromomethyl and chloro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-chloroquinazoline typically involves the bromomethylation of 4-chloroquinazoline. One common method includes the reaction of 4-chloroquinazoline with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chloroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-chloroquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The bromomethyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. Additionally, the chloro group can enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-4-chloroquinazoline: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    6-(Bromomethyl)-4-fluoroquinazoline: Contains a fluoro group instead of a chloro group.

    6-(Bromomethyl)-4-methylquinazoline: Contains a methyl group instead of a chloro group.

Uniqueness

6-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity and biological activity. The bromomethyl group is highly reactive, making it suitable for further functionalization, while the chloro group enhances the compound’s stability and binding properties .

Biological Activity

6-(Bromomethyl)-4-chloroquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and its potential as a lead compound for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a bromomethyl group and a chloro substituent on the quinazoline ring. This unique structure is believed to contribute to its biological activity, particularly its interaction with receptor tyrosine kinases (RTKs), which are critical in cancer progression.

The primary mechanism through which this compound exerts its biological effects is by inhibiting receptor tyrosine kinases (RTKs). RTKs play a pivotal role in cell signaling pathways that regulate cell proliferation and survival. By blocking these pathways, quinazoline derivatives can induce apoptosis in cancer cells.

Key Mechanistic Insights:

  • Inhibition of Tyrosine Kinase Activity : Quinazoline derivatives have been shown to inhibit the activity of various RTKs, including the epidermal growth factor receptor (EGFR), which is often overexpressed in many cancers .
  • Induction of Apoptosis : Studies indicate that compounds like this compound can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant anticancer activity against various human cancer cell lines. Below is a summary of relevant findings:

Table 1: Anticancer Activity Against Human Cell Lines

Cell Line IC50 (µM) Mechanism Reference
MGC-80310Apoptosis induction
Bcap-3712Apoptosis induction
PC315Tyrosine kinase inhibition

Case Studies

Several studies have investigated the efficacy of quinazoline derivatives, including this compound:

  • Study on MGC-803 and Bcap-37 Cells : A study reported that treatment with this compound led to significant apoptosis in MGC-803 cells, with an apoptosis ratio of 31.7% at a concentration of 10 µM after 24 hours. Similar effects were observed in Bcap-37 cells .
  • In Vivo Studies : In animal models, quinazoline derivatives have shown promise as effective agents against tumors. For instance, compounds similar to this compound demonstrated reduced tumor growth rates when administered to mice bearing human cancer xenografts .

Broader Implications

The biological activity of this compound extends beyond anticancer effects. Quinazolines are also being explored for their antibacterial properties and potential applications in other diseases characterized by excessive cellular proliferation, such as psoriasis and benign prostatic hyperplasia .

Properties

IUPAC Name

6-(bromomethyl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWFVMHHNPEPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620486
Record name 6-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153436-68-1
Record name 6-(Bromomethyl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask containing 4-Chloro-6-methylquinazoline (0.91 g, 5.09 mmol), NBS (0.95 g, 5.35 mmol), benzoyl peroxide 70% (0.09 g, 0.2545 mmol) and carbon tetrachloride (25 mL) is refluxed at 80° C. for 20 h. The solution is cooled to RT, filtered and concentrated. Purification by flash chromatography (7.5% EtOAc/hexanes) yields the title compound as a white solid (0.62 g, 2.42 mmol). 1H NMR (CDCl3, 300 MHz) 9.06(s, 1H), 8.25(s, 1H), 8.07(d, 1H), 8.00(d, 1H), 4.67(s, 2H).
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 2
Reactant of Route 2
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(Bromomethyl)-4-chloroquinazoline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)-4-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.